molecular formula C25H20ClN7O2 B2563962 3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1207018-84-5

3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2563962
CAS No.: 1207018-84-5
M. Wt: 485.93
InChI Key: LTTZPCPOCYPDEA-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted with:

  • A 2-chlorophenyl group at position 3 (providing electron-withdrawing effects and steric bulk).
  • A methyl group at position 5 (enhancing metabolic stability).
  • A carboxamide group at position 4, linked to a para-substituted phenyl ring. This phenyl ring is further functionalized with a pyrimidine moiety bearing a 1H-imidazol-1-yl group and a methyl group at position 2 of the pyrimidine .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN7O2/c1-15-23(24(32-35-15)19-5-3-4-6-20(19)26)25(34)31-18-9-7-17(8-10-18)30-21-13-22(29-16(2)28-21)33-12-11-27-14-33/h3-14H,1-2H3,(H,31,34)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTZPCPOCYPDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC(=N4)C)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the imidazole, pyrimidine, and oxazole rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product at a commercial scale. The focus would be on maximizing efficiency, reducing waste, and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name & Structure Structural Features Biological Activity Mechanism of Action References
Target Compound : 3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide - 2-Chlorophenyl (ortho-Cl)
- Pyrimidine-imidazole-aminophenyl substituent
Hypothesized kinase inhibition or immunomodulation Potential ATP-competitive kinase binding or DHODH inhibition
HWA-486/Leflunomide : 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide - Trifluoromethylphenyl substituent
- No heteroaromatic extensions
Immunosuppressive, anti-inflammatory COX-2 inhibition; dihydroorotate dehydrogenase (DHODH) inhibition
Compound III : N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate - 2,6-Dichlorophenyl (di-ortho-Cl)
- Simple carboxamide
Unspecified (structural analog) Likely similar to HWA-486 (DHODH inhibition)
Pyridine Derivative : 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide - 5-Methylpyridin-2-yl group
- No pyrimidine-imidazole
Unreported Possible kinase interaction via pyridine
Sulfanylidene Derivative : 4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide - Sulfanylidene group
- 2,5-Dimethoxyphenyl
Unreported Potential thioesterase or redox modulation

Mechanistic and Pharmacological Insights

A. Substituent Effects on Activity
  • Chlorophenyl Groups : The target compound’s 2-chlorophenyl group introduces moderate steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets. In contrast, Compound III’s 2,6-dichlorophenyl group increases lipophilicity but may reduce solubility .
  • Pyrimidine-Imidazole vs.

Biological Activity

The compound 3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of an imidazole ring, chlorophenyl group, and oxazole moiety are particularly noteworthy as they are often linked to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and oxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that related compounds demonstrate activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A0.3919C. albicans
Compound B0.0805C. albicans
Target CompoundTBDTBD

In a study assessing the anti-Candida activity of imidazole derivatives, compounds similar to the target compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.0805 to 0.3919 µg/mL against Candida albicans .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into similar oxazole derivatives has revealed promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Potential
A study evaluated the cytotoxic effects of oxazole derivatives on various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-7 (Breast)TBD10
A549 (Lung)TBD15

The biological activity of the target compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: The imidazole ring may interact with key enzymes involved in microbial metabolism.
  • DNA Intercalation: The aromatic systems in the structure may allow for intercalation into DNA, disrupting replication in cancer cells.
  • Membrane Disruption: The hydrophobic regions could facilitate interactions with microbial membranes, leading to increased permeability and cell death.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. Critical steps include:

  • Coupling of imidazole-pyrimidine intermediates : Use Suzuki-Miyaura cross-coupling to attach the pyrimidine moiety to the imidazole ring.
  • Oxazole ring formation : Employ cyclization under reflux with catalysts like DCC (dicyclohexylcarbodiimide) to ensure regioselectivity .
  • Amide bond formation : Optimize carbodiimide-mediated coupling between oxazole and chlorophenyl groups using dry DMF to minimize hydrolysis .
    Key challenges : Avoiding byproducts from imine/amine tautomerization (e.g., 50:50 ratios observed in similar compounds) and ensuring high purity (>95%) via column chromatography .

Q. How can structural characterization be systematically performed for this compound?

Use a combination of:

  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.42–7.58 ppm for chlorophenyl groups) and amine/imine tautomer ratios .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion).
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and imidazole N-H bonds (~3200 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., amine vs. imine) using single-crystal diffraction .

Q. What structural analogs are relevant for structure-activity relationship (SAR) studies?

Compound NameStructural VariationKey Feature
N-(3-chloro-4-methylphenyl)-1H-imidazole-4-carboxamideMethoxy → methyl substitutionAlters hydrophobicity and receptor binding
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxamideChlorophenyl → methylphenyl substitutionImpacts anti-inflammatory activity
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamidePyrazole core vs. oxazoleChanges electronic properties and metabolic stability

Q. How can researchers address solubility issues for in vitro assays?

  • Solvent screening : Test DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) for colloidal stability.
  • Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle formulation : Use PEGylated liposomes to improve bioavailability .

Advanced Research Questions

Q. How can integrated computational and experimental approaches optimize derivative design?

  • DFT calculations : Predict tautomer stability (e.g., amine vs. imine forms) and electrostatic potential maps for target binding .
  • Molecular docking : Screen derivatives against kinase domains (e.g., imidazole-pyrimidine interactions with ATP-binding pockets) .
  • Synthetic validation : Prioritize candidates with synthetic feasibility scores (e.g., SPORES algorithm) to reduce trial-and-error synthesis .

Q. How should contradictory spectral data (e.g., amine/imine ratios) be resolved?

  • Variable-temperature NMR : Monitor tautomer equilibria by acquiring spectra at 25°C and 60°C to identify dynamic interconversion .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm through-space correlations in ambiguous regions .
  • X-ray crystallography : Provide definitive structural assignments, as demonstrated for related imidazole-thienopyridine analogs .

Q. What experimental design (DoE) strategies are effective for reaction optimization?

  • Central composite design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to maximize yield .
  • Response surface modeling : Identify non-linear relationships between parameters (e.g., excess reagent ratios leading to side reactions) .
  • Flow chemistry : Automate continuous synthesis to improve reproducibility and scalability for multi-step reactions .

Q. How can isotope labeling aid mechanistic studies of this compound?

  • Deuterium labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolic pathways via LC-MS .
  • 13C-labeled intermediates : Use in kinetic isotope effect (KIE) studies to elucidate rate-determining steps in hydrolysis or oxidation .

Q. What strategies mitigate off-target effects in biological assays?

  • Counter-screening : Test against related kinases (e.g., EGFR, VEGFR) to assess selectivity .
  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify unintended protein binders .
  • Metabolite identification : Perform hepatic microsome assays to detect reactive intermediates causing toxicity .

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